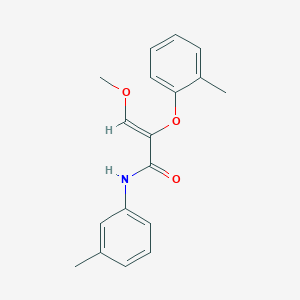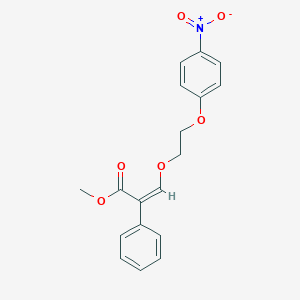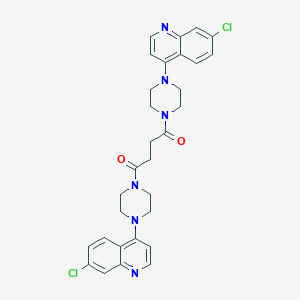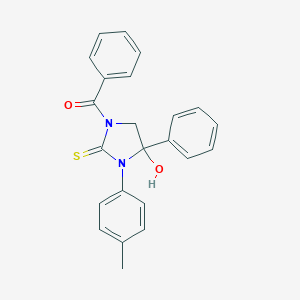
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IBMS, and it is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
IBMS has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of IBMS is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. IBMS has been shown to inhibit the activity of an enzyme called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, IBMS has been shown to increase dopamine levels in the brain, which could potentially slow the progression of these diseases.
Mécanisme D'action
The mechanism of action of IBMS is thought to involve its inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, IBMS increases the levels of these neurotransmitters in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
IBMS has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of MAO-B, IBMS has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of other enzymes and receptors in the brain, including acetylcholinesterase and the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IBMS for lab experiments is its specificity for MAO-B. Unlike other MAO inhibitors that can also inhibit MAO-A, IBMS has been shown to be highly selective for MAO-B. This makes it a useful tool for studying the specific effects of MAO-B inhibition in the brain. One limitation of IBMS is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in animal studies, for example.
Orientations Futures
There are several potential future directions for research involving IBMS. One area of interest is in the development of new treatments for neurodegenerative diseases. IBMS has shown promise in preclinical studies as a potential treatment for Alzheimer's and Parkinson's, and further research is needed to determine its efficacy in humans. Another potential direction for research is in the development of new drugs that target MAO-B. IBMS could serve as a useful starting point for the development of new MAO-B inhibitors with improved pharmacological properties. Finally, IBMS could also be used as a tool for studying the role of MAO-B in other physiological processes, such as the regulation of mood and behavior.
Méthodes De Synthèse
The synthesis of IBMS involves several steps, starting with the reaction of 3-iodoanisole with isobutylamine to form 3-iodo-N-isobutylaniline. This intermediate is then reacted with methanesulfonyl chloride to form 3-iodo-N-isobutyl-4-methoxybenzenesulfonamide. The final product is purified using column chromatography to yield a white crystalline solid with a melting point of around 130-132°C.
Propriétés
Nom du produit |
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16INO3S |
Poids moléculaire |
369.22 g/mol |
Nom IUPAC |
3-iodo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16INO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |
Clé InChI |
KLCQZCFRKZONGZ-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)I |
SMILES canonique |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)



![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)


